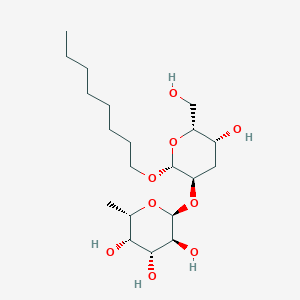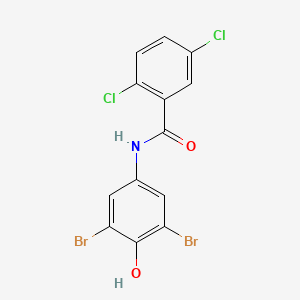
Octyl 3-Deoxy-2-O-(6-Deoxy-Alpha-L-Galactopyranosyl)-Beta-D-Xylo-Hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside is a complex carbohydrate derivative. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is notable for its unique structure, which includes both alpha-L-galactopyranosyl and beta-D-xylo-hexopyranoside units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside typically involves multiple steps. The process begins with the preparation of the sugar moieties, followed by their coupling to form the glycosidic bond. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes like glycosyltransferases .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes on a larger scale. The use of biocatalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This can affect the glycosidic bond or other functional groups.
Substitution: This can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for enzymes like glycosyltransferases, helping to elucidate their mechanisms of action.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral or antibacterial agents.
Mechanism of Action
The mechanism by which octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside exerts its effects involves its interaction with specific molecular targets. For example, as a substrate for glycosyltransferases, it binds to the active site of the enzyme, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial for the biosynthesis of complex carbohydrates and glycoproteins .
Comparison with Similar Compounds
Similar Compounds
- Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylo-hexopyranoside
- Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-xylo-hexopyranoside
Uniqueness
Octyl 3-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-beta-D-xylo-hexopyranoside is unique due to its specific sugar moieties and glycosidic bond configuration. This uniqueness influences its reactivity and interactions with enzymes, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H38O9 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O9/c1-3-4-5-6-7-8-9-26-19-14(10-13(22)15(11-21)29-19)28-20-18(25)17(24)16(23)12(2)27-20/h12-25H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18-,19+,20-/m0/s1 |
InChI Key |
FBVFDKBCZLMLQT-PPCMOIRNSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)O)O)O |
Canonical SMILES |
CCCCCCCCOC1C(CC(C(O1)CO)O)OC2C(C(C(C(O2)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10758261.png)
![3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One](/img/structure/B10758267.png)
![trans-4-[Dimethyl(phenyl)silyl]-1-methylpiperidine 1-oxide](/img/structure/B10758274.png)

![3-Amino-3-benzyl-[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10758288.png)
![(3r,4s)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-Yl}-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10758295.png)
![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B10758307.png)
![[(1s)-1-(5-Chloro-1-Benzothien-3-Yl)-2-(2-Naphthylamino)-2-Oxoethyl]phosphonic Acid](/img/structure/B10758321.png)
![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)
![4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide](/img/structure/B10758326.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758331.png)
![(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758333.png)
![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B10758352.png)
![1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide](/img/structure/B10758359.png)
